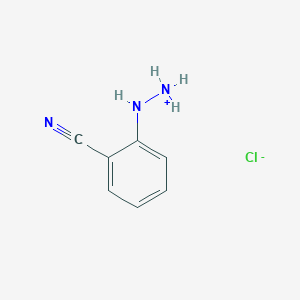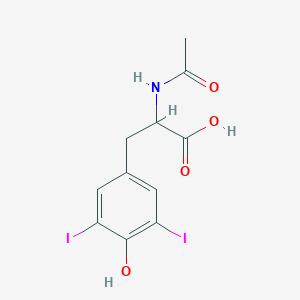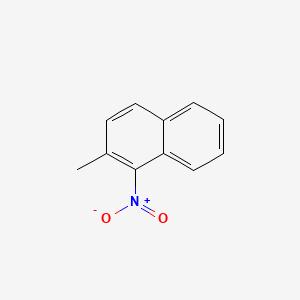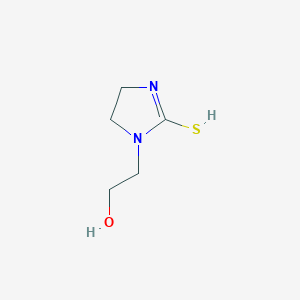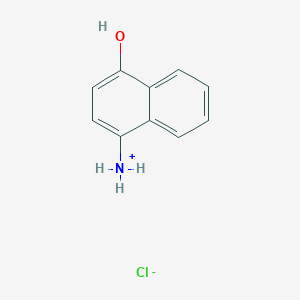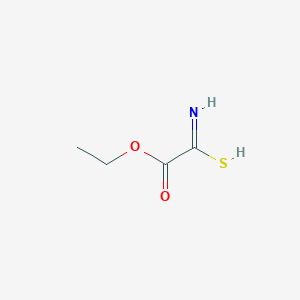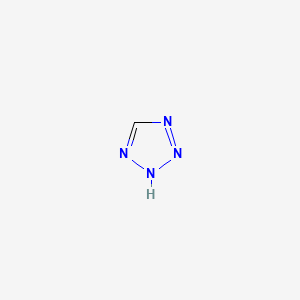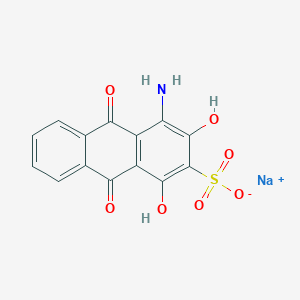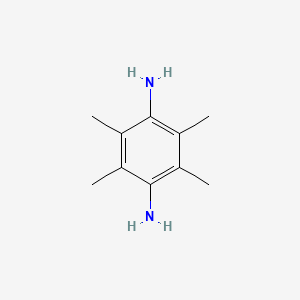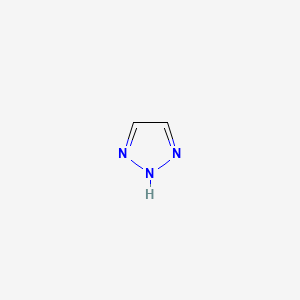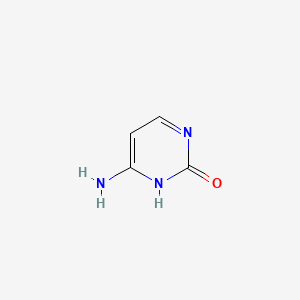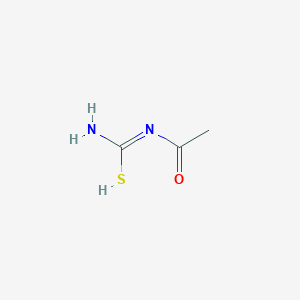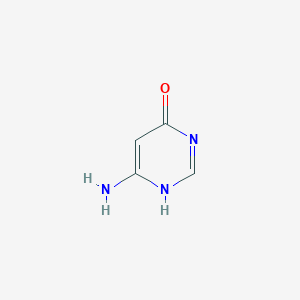
6-amino-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-hydroxypyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of guanidine with malonic acid derivatives, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods: Industrial production of 4-Amino-6-hydroxypyrimidine may involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of catalysts and solvents is carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-hydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming various substituted pyrimidines.
Common Reagents and Conditions:
Oxidizing agents: Such as or .
Reducing agents: Such as or .
Substitution reactions: Often involve halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidines and pyrimidine oxides , depending on the reagents and conditions used .
Scientific Research Applications
4-Amino-6-hydroxypyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of nucleotides and nucleosides, which are essential for DNA and RNA synthesis.
Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-6-hydroxypyrimidine involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes involved in nucleotide synthesis, affecting DNA and RNA replication.
Pathways Involved: It may inhibit specific enzymes, leading to the disruption of cellular processes and exhibiting potential therapeutic effects.
Comparison with Similar Compounds
- 6-Amino-1H-pyrimidin-4-one
- 4-Hydroxy-6-aminopyrimidine
- 6-Aminopyrimidin-4-ol
Comparison: 4-Amino-6-hydroxypyrimidine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .
Properties
IUPAC Name |
6-amino-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-3-1-4(8)7-2-6-3/h1-2H,(H3,5,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMLLTVIMFEQRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=NC1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=NC1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
